3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Overview
Description
Scientific Research Applications
Synthesis and Biomedical Applications
Compounds in the pyrazolo[3,4-b]pyridine series, including variations like 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine, have been extensively studied for their synthetic pathways and potential biomedical applications. One such study highlights the versatility of the pyrazolo[3,4-b]pyridine framework in synthesizing compounds with a wide array of substituents, detailing synthetic methods from both pyrazole and pyridine precursors. These compounds are noted for their biomedical applications, indicating a broad interest in their pharmacological potential (Donaire-Arias et al., 2022).
Antiproliferative Activity
A significant body of research is dedicated to the antiproliferative properties of pyrazolo[4,3-c]pyridines, indicating their potential in cancer treatment. A study on 2,4,6,7-tetrasubstituted variants of this compound class demonstrated low micromolar GI50 values against various cancer cell lines, suggesting these compounds as potent antiproliferative agents. Notably, certain compounds induced cell death, indicating a multifaceted action against cancer cells (Razmienė et al., 2021).
Neurotropic Activity
The neurotropic activities of pyrazolo[4,3-c]pyridines and their derivatives have also been explored. Compounds synthesized for this purpose showed promising results in convulsive models, with some demonstrating anxiolytic and antidepressant properties without muscle relaxation at studied doses. This suggests a potential for these compounds in treating neurological disorders (Dashyan et al., 2022).
Anticancer Activity
Another study focused on thieno[3,2-c]pyridine derivatives, a close relative to the pyrazolo[4,3-c]pyridine framework, highlighting the diverse pharmacological activities these compounds can exhibit, including anticancer activity. This work underscores the importance of structural modification in enhancing biological activity, suggesting that similar strategies could be applied to 3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridines (Rao et al., 2018).
properties
IUPAC Name |
3,7-dibromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N3O/c12-8-6-14-5-7-10(8)16(15-11(7)13)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEMFAVNJNNODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=NC=C3C(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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